molecular formula C19H17BrN4O3 B2853938 N-(2-bromobenzyl)-2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1396759-32-2

N-(2-bromobenzyl)-2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2853938
CAS No.: 1396759-32-2
M. Wt: 429.274
InChI Key: BIBQTSNSJFZDIG-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex amide derivative featuring a pyridinone core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and an acetamide-linked 2-bromobenzyl group. The 2-oxopyridin-1(2H)-yl scaffold is a common feature in non-covalent inhibitors of immunoproteasome subunits (e.g., β1i), while the bromobenzyl substituent may influence receptor binding affinity and selectivity .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c20-15-4-2-1-3-13(15)9-21-16(25)11-24-10-14(7-8-17(24)26)19-22-18(23-27-19)12-5-6-12/h1-4,7-8,10,12H,5-6,9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBQTSNSJFZDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • The target compound replaces the benzyl group in analog 1 with a 2-bromobenzyl group, likely enhancing steric bulk and lipophilicity, which may improve binding pocket interactions (e.g., with Phe31 and Lys33 in β1i) .
  • The cyclopropyl-oxadiazole substituent may increase metabolic stability compared to simpler alkyl groups in analogs 1–5 .

FPR Agonists with Pyridazinone/Acetamide Scaffolds

Pyridazinone derivatives with bromophenyl-acetamide groups exhibit FPR2/FPR1 agonist activity :

Compound Name (Abbreviated) Molecular Weight Key Substituents Biological Target Activity Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-... ~434.88 4-Bromophenyl, methoxybenzyl FPR2 Potent agonist (EC50 ~nM)
Target Compound ~456.33 2-Bromobenzyl, oxadiazole FPR (hypothetical) Not tested N/A

Key Findings :

  • FPR2) due to positional isomerism .
  • The oxadiazole moiety may reduce off-target effects compared to methoxybenzyl groups in FPR ligands.

Kinase Inhibitors with 2-Oxopyridin-1(2H)-yl Motifs

Patent compounds (e.g., tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate) target p38 MAP kinase :

Compound Name (Abbreviated) Molecular Weight Key Substituents Biological Target Activity Reference
Patent compound (difluorobenzoyl, alaninate) ~600.50 Difluorobenzoyl, alaninate ester p38 MAP kinase IC50 < 100 nM
Target Compound ~456.33 Cyclopropyl-oxadiazole, bromobenzyl Kinase (hypothetical) Not reported N/A

Key Findings :

  • The target compound lacks the difluorobenzoyl and alaninate groups critical for p38 MAP kinase binding in patent compounds, suggesting divergent target selectivity .
  • Its smaller molecular weight (~456 vs. ~600) may improve bioavailability compared to bulkier kinase inhibitors.

Screening Hits with Oxadiazole-Pyridinone Cores

Screening libraries include analogs with variable aryl substituents :

Compound Name (Abbreviated) Molecular Weight Key Substituents Available Quantity Reference
N-(4-chlorophenyl)methyl analog 434.88 4-Chlorophenyl, quinolinone 21 mg
N-(3-ethylphenyl)acetamide 364.40 3-Ethylphenyl 2 mg
N-(3-isopropylphenyl)acetamide 378.43 3-Isopropylphenyl 6 mg
Target Compound ~456.33 2-Bromobenzyl Not reported N/A

Key Findings :

  • Quinolinone-based analogs (e.g., 434.88 Da) show expanded aromatic systems, which may reduce solubility compared to the pyridinone core in the target compound.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by coupling with pyridinone and bromobenzyl moieties. Key steps include:

  • Pd-catalyzed cross-coupling : Use Pd(dppf)Cl₂ (0.1 eq) in THF/H₂O (5:1) at 80°C under N₂, as described for analogous compounds .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is often used for oxadiazole ring formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) . Critical parameters include temperature control (60–80°C), inert atmospheres, and stoichiometric ratios of precursors.

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 8.5–9.5 ppm) and pyridinone (δ 6.5–7.5 ppm) signals .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 527.8 for C₂₄H₂₀BrClN₄O₃ analogs) .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How can solubility challenges be addressed in preclinical formulations?

While solubility data for this compound is limited, structurally similar analogs show improved solubility in polar aprotic solvents (e.g., DMSO) or via cyclodextrin complexation. Preclinical studies often use suspensions in 0.5% methylcellulose or emulsions with Tween-80 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Analog synthesis : Modify substituents (e.g., replace bromine with chlorine or fluorine on the benzyl group; vary cyclopropyl with ethyl/methyl groups on oxadiazole) .
  • Biological assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, or antimicrobial activity via MIC determinations against S. aureus and E. coli .
  • Data correlation : Compare IC₅₀ values with electronic (Hammett constants) or steric (Taft parameters) descriptors .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities ≥2% can skew activity .
  • Standardized protocols : Replicate assays under controlled conditions (pH 7.4, 37°C, 5% CO₂) to minimize variability .
  • Mechanistic validation : Combine enzymatic assays (e.g., kinase inhibition) with molecular docking to confirm target engagement .

Q. How can computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like PARP-1 or EGFR. Focus on oxadiazole’s hydrogen bonding with catalytic lysine residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • Pharmacophore mapping : Align with known inhibitors (e.g., olaparib for PARP-1) to identify critical interaction points .

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